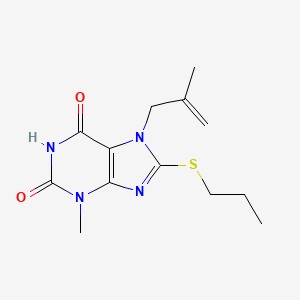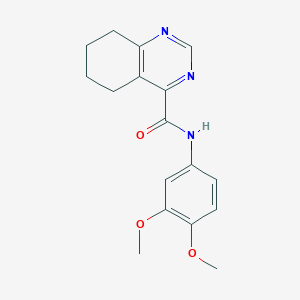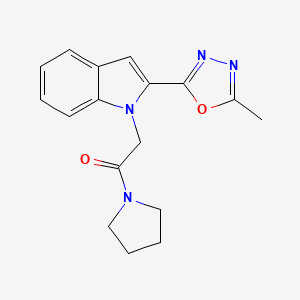
N1-(3-phenylpropyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Tetrahydroquinoline Derivatives in Chemical Synthesis
Chemical Reactivity and Synthesis Applications : Tetrahydroquinoline derivatives have shown significant utility in chemical synthesis, particularly in the context of creating complex chemical structures. For instance, the reactions of N-phenylamide and phenyl (thio)esters of 3-phenylpropiolic acid under superelectrophilic activation conditions demonstrate the potential for creating diverse compounds, including dihydroquinolinones, through benzene addition processes. This method underscores the versatility of tetrahydroquinoline derivatives in synthesizing novel chemical entities with potential applications across various fields, including materials science and drug development (Ryabukhin, Vasilyev, & Vyazmin, 2012).
Tetrahydroquinoline Derivatives in Material Science
Chemosensors for Metal Ions : The development of chemosensors for the selective identification of metal ions is another application area. Tetrahydroquinoline derivatives have been used to design chemosensors that can selectively recognize toxic Pd2+ ions with high sensitivity and low detection limits. This capability is critical in environmental monitoring, where accurate detection of metal contaminants is essential. The fluorescence turn-off performances of these chemosensors offer a visually observable method to detect the presence of specific metal ions in samples, highlighting the intersection of organic chemistry and environmental science in addressing pollution (Shally et al., 2020).
Tetrahydroquinoline Derivatives in Nanotechnology
Nanomaterials Synthesis : The use of tetrahydroquinoline derivatives extends into nanotechnology, particularly in the synthesis of nanomaterials. For example, diimine adducts of Cd(II) tetrahydroquinolinedithiocarbamate have been explored for preparing CdS nanorods. This approach demonstrates the potential of tetrahydroquinoline derivatives in facilitating the growth of nanostructures with specific shapes and properties, which are crucial for applications in electronics, catalysis, and photovoltaics (Srinivasan, Thirumaran, & Ciattini, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-phenylpropyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c29-23(26-14-4-9-18-7-2-1-3-8-18)24(30)27-20-12-13-21-19(17-20)10-5-15-28(21)25(31)22-11-6-16-32-22/h1-3,6-8,11-13,16-17H,4-5,9-10,14-15H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIPLNDLYYUKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B2675738.png)


![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2675743.png)



![4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B2675750.png)
![N-CYCLOPROPYL-3-[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]PROPANAMIDE](/img/structure/B2675753.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2675755.png)
![5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2675757.png)
![(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2675758.png)
